molecular formula C23H21Cl2N9O11S3 B12746276 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonic acid CAS No. 93965-05-0

2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonic acid

Cat. No.: B12746276
CAS No.: 93965-05-0
M. Wt: 766.6 g/mol
InChI Key: UILLTFJCPXLGON-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonic acid is a specialized chemical building block for the synthesis of advanced reactive dyes, particularly for cellulose fibers like cotton. https://www.sciencedirect.com/topics/chemical-engineering/reactive-dye The molecule integrates two key functional components: a mono-chloro-triazine reactive group, substituted with a morpholine ring to modulate its reactivity and solubility, and an azo-based chromophore derived from a pyrazolone heterocycle, which is responsible for generating color. https://pubs.acs.org/doi/10.1021/ie50462a024 The presence of multiple sulfonic acid groups ensures high water solubility, which is critical for the dyeing process in aqueous baths. https://www.ncbi.nlm.nih.gov/books/NBK385442/ This complex structure is designed for researchers developing dyes with specific properties such as enhanced color fastness, particular hue ranges (likely yellows to oranges), and optimized application performance under specific industrial conditions. Its primary research value lies in the study of structure-property relationships in dye chemistry, including the kinetics of the cellulose fixation reaction and the photostability of the resulting colored complex.

Properties

CAS No.

93965-05-0

Molecular Formula

C23H21Cl2N9O11S3

Molecular Weight

766.6 g/mol

IUPAC Name

2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-5-[[1-(2-chloro-5-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C23H21Cl2N9O11S3/c1-11-19(20(35)34(32-11)16-8-12(46(36,37)38)2-3-13(16)24)31-30-15-10-17(47(39,40)41)14(9-18(15)48(42,43)44)26-22-27-21(25)28-23(29-22)33-4-6-45-7-5-33/h2-3,8-10,19H,4-7H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,26,27,28,29)

InChI Key

UILLTFJCPXLGON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)Cl)N4CCOCC4)S(=O)(=O)O)C5=C(C=CC(=C5)S(=O)(=O)O)Cl

Origin of Product

United States

Biological Activity

The compound 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core linked to a morpholino group and an azo-benzene structure. Its molecular formula is C18H18ClN7O6SC_{18}H_{18}ClN_{7}O_{6}S, and it exhibits properties that may contribute to its biological efficacy.

PropertyValue
Molecular Weight453.88 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
pHAcidic

Antimicrobial Activity

Research indicates that compounds containing triazine and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazine have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis H37Rv . The compound has been evaluated for its efficacy against several pathogens.

Anticancer Activity

The compound's structure suggests potential activity against cancer cells through the inhibition of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. In vitro studies have demonstrated that certain triazine derivatives can induce apoptosis in cancer cell lines by modulating PI3K/Akt signaling .

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study identified new triazine scaffolds with potent activity against M. tuberculosis H37Rv. The results indicated that compounds similar to the one could serve as potential therapeutic agents against resistant strains .
  • Antiviral Activity : In another study, triazine-based compounds were tested for their ability to inhibit viral replication in cell lines. The compound showed promising results in reducing viral load, suggesting its utility in antiviral therapies .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cell proliferation and survival pathways. For example, inhibition of the PI3K/Akt pathway leads to reduced cell survival and proliferation in cancer cells . Additionally, the compound may disrupt bacterial cell wall synthesis or function through its interaction with essential bacterial enzymes.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as chlorinated triazines and substituted pyrazoles. The synthetic route may include:

  • Formation of Triazine Core : Using 2,4-dichloro-6-morpholino-1,3,5-triazine as a starting material.
  • Coupling Reactions : Employing azo coupling techniques to attach the pyrazole moiety.
  • Functionalization : Introducing sulfonic acid groups to enhance solubility and biological activity.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitution2,4-Dichloro-6-morpholino-1,3,5-triazine
Step 2Azo coupling2-chloro-5-sulphophenyl derivative
Step 3SulfonationSulfonic acid derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds featuring triazine and pyrazole moieties. For instance, derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1H-triazol-3-yl)benzenesulfonamides have demonstrated significant antiproliferative activity against various human tumor cell lines. The effectiveness of these compounds often correlates with their ability to inhibit specific cellular pathways involved in cancer progression .

Antimicrobial Properties

Compounds with similar structural motifs have been investigated for their antimicrobial activities. The incorporation of sulfonic acid groups is known to enhance the solubility and bioavailability of such compounds, making them suitable candidates for developing new antimicrobial agents .

Dye and Pigment Applications

The azo group present in the structure allows for potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vivid colors and stability. This compound could be explored as a dye in textile applications or as a pigment in various materials .

Agricultural Chemistry

The triazine ring is a common scaffold in herbicides. Compounds that incorporate triazine derivatives are often evaluated for their herbicidal activity against various weeds. This compound may serve as a lead structure for developing new herbicides with improved efficacy and selectivity .

Case Study 1: Anticancer Activity Assessment

A study focusing on related triazine derivatives demonstrated that compounds similar to the target molecule exhibited remarkable activity against multiple cancer cell lines, including lung and breast cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Synthesis and Evaluation of Azo Dyes

Research on azo dyes derived from similar structures showed promising results in terms of colorfastness and application in textiles. The synthesis involved diazotization reactions that yielded stable azo compounds suitable for dyeing processes .

Comparison with Similar Compounds

5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid

  • Core Structure : Naphthalene disulfonic acid instead of benzene disulfonic acid.
  • Substituents: Lacks the morpholino group on the triazine ring; features an amino group and a 2-sulphophenyl azo linkage.
  • The absence of morpholino may lower stability in nucleophilic environments .

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Core Structure : Thiazole ring instead of triazine.
  • Substituents: Fluorophenyl and triazole groups replace sulfonic acids and morpholino.
  • Implications : The thiazole core and fluorinated substituents enhance lipophilicity, favoring membrane penetration in biological systems. This contrasts with the hydrophilic nature of the main compound .

Bis(morpholino-1,3,5-triazine) Derivatives

  • Core Structure: Dual morpholino-substituted triazine rings.
  • Substituents : Ureido linker instead of azo-pyrazolyl groups.

Physicochemical Properties

Property Main Compound Naphthalene Analog Thiazole Derivative
Water Solubility High (due to sulfonic acids) Moderate (naphthalene core) Low (fluorophenyl groups)
Thermal Stability Likely stable up to 200°C (triazine) Not reported Stable to 214°C
Biological Relevance Potential enzyme inhibition (triazine) Dye applications Anticancer activity (reported)

Structure-Activity Relationships (SAR)

  • Triazine vs. Thiazole Cores : Triazine derivatives exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, whereas thiazole derivatives prioritize hydrophobic interactions .
  • Sulfonic Acid Groups : Essential for aqueous solubility but may limit blood-brain barrier penetration in drug candidates .
  • Morpholino Substitution: Enhances metabolic stability compared to unsubstituted triazines .

Preparation Methods

Synthesis of 4-Chloro-6-morpholino-1,3,5-triazine Intermediate

  • Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), selective nucleophilic substitution is performed.
  • The first substitution replaces one chlorine atom with morpholine under controlled temperature (0–5 °C) to avoid multiple substitutions.
  • The second substitution introduces an amino group at the 2-position by reaction with an aromatic amine or hydrazine derivative.
  • Reaction conditions typically involve polar aprotic solvents such as acetone or acetonitrile and mild bases to facilitate substitution.

Preparation of the Pyrazolone Azo Component

  • The pyrazolone moiety is synthesized by condensation of hydrazine derivatives with β-ketoesters or 1,3-diketones, forming the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol ring.
  • Chlorination at the 2-position of the phenyl ring bearing the sulfonic acid group is achieved by electrophilic aromatic substitution using chlorinating agents like sulfuryl chloride.
  • Sulfonation is performed by treatment with concentrated sulfuric acid or oleum to introduce sulfonic acid groups at desired positions.
  • The azo coupling is carried out by diazotization of an aromatic amine (e.g., 2-chloro-5-sulphophenyl amine) followed by coupling with the pyrazolone ring under alkaline conditions (pH 8–10).

Final Coupling and Purification

  • The amino-substituted triazine intermediate is coupled with the azo pyrazolone derivative via nucleophilic aromatic substitution at the 2-chloro position of the triazine ring.
  • This step is typically conducted in aqueous or mixed solvent systems at elevated temperatures (50–80 °C) with stirring.
  • The final product is isolated by precipitation, filtration, and washing to remove impurities.
  • Purification may involve recrystallization from water or aqueous alcohol mixtures to obtain the disulphonic acid form.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent Notes
Triazine substitution Cyanuric chloride + morpholine + amine 0–5 (1st step), RT (2nd step) Acetone, acetonitrile Controlled addition to avoid polysubstitution
Pyrazolone synthesis Hydrazine + β-ketoester Reflux Ethanol, water Formation of pyrazolone ring
Chlorination Sulfuryl chloride or equivalent 0–25 Chlorinated solvent Electrophilic aromatic substitution
Sulfonation Concentrated H2SO4 or oleum 80–120 Sulfuric acid Introduction of sulfonic acid groups
Diazotization and azo coupling Aromatic amine + NaNO2 + HCl, then coupling 0–5 (diazotization), RT (coupling) Water, alkaline medium pH control critical for azo coupling
Final coupling Triazine intermediate + azo compound 50–80 Water, mixed solvents Nucleophilic aromatic substitution

Research Findings and Optimization Notes

  • Selective substitution on cyanuric chloride is critical to avoid over-substitution and maintain functional group integrity.
  • The azo coupling reaction yield depends strongly on pH and temperature; alkaline conditions favor coupling efficiency.
  • Sulfonation must be carefully controlled to prevent over-sulfonation or degradation of sensitive groups.
  • Morpholine substitution enhances solubility and dye affinity, improving the compound’s application in aqueous systems.
  • Purification by recrystallization improves product purity and removes unreacted starting materials and side products.

Summary Table of Preparation Steps

Synthetic Segment Key Reagents Purpose Critical Parameters
1. Triazine intermediate synthesis Cyanuric chloride, morpholine, amine Formation of substituted triazine Temperature control, stoichiometry
2. Pyrazolone azo component Hydrazine, β-ketoester, chlorinating agent, sulfonating agent Formation of azo dye precursor pH, temperature, sulfonation time
3. Final coupling Triazine intermediate, azo pyrazolone Formation of final azo dye compound Reaction temperature, solvent choice

Q & A

Basic: How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, including hydrazine coupling, triazine ring functionalization, and azo bond formation. Key steps include:

  • Reflux Conditions : Use ethanol as a solvent under reflux (12 hours) for hydrazine-chalcone cyclization, ensuring complete pyrazoline ring formation .
  • Purification : Avoid column chromatography by leveraging ethanol washing to isolate intermediates, as described in analogous pyrazoline-triazine syntheses .
  • Stoichiometry : Maintain a 1:3 molar ratio of chalcone to hydrazine derivatives to minimize side products .
  • Analytical Validation : Confirm purity via elemental analysis (e.g., C, H, N within ±0.05% of theoretical values) and mass spectrometry (MS) to detect isotopic clusters (e.g., [M⁺], [M+2]⁺, [M+4]⁺) .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Contradictions often arise from tautomerism (e.g., azo-hydrazone tautomers) or overlapping signals in NMR. Strategies include:

  • Multi-Technique Cross-Validation : Combine 13C^{13}\text{C} NMR (to identify deshielded carbonyl carbons at ~150–160 ppm) with high-resolution MS (to confirm molecular ion peaks) .
  • X-ray Crystallography : Resolve ambiguities in azo-bond geometry or sulfonate group orientation using single-crystal diffraction, as applied in related triazine derivatives .
  • pH-Dependent Studies : Probe solubility shifts (e.g., sulfonate deprotonation above pH 2) to correlate with UV-Vis spectral changes .

Basic: What experimental factors influence the compound’s aqueous solubility?

Methodological Answer:
The disulfonic acid groups confer high hydrophilicity. Key factors include:

  • pH Adjustment : Solubility peaks at neutral-to-alkaline pH (≥7) due to sulfonate ionization. Below pH 2, protonation reduces solubility .
  • Counterion Effects : Sodium salts (disodium form) enhance solubility compared to free acids, as seen in benzenesulfonic acid derivatives .
  • Co-Solvents : Use ethanol-water mixtures (20–30% ethanol) to dissolve the compound without precipitating intermediates .

Advanced: How can computational methods guide reaction design for structural analogs?

Methodological Answer:
Leverage quantum chemical calculations and AI-driven tools:

  • Reaction Path Search : Apply density functional theory (DFT) to model azo-coupling transition states and predict regioselectivity, as demonstrated in ICReDD’s workflow .
  • Machine Learning (ML) : Train models on existing triazine-pyrazole reaction datasets to optimize conditions (e.g., temperature, solvent polarity) for novel analogs .
  • COMSOL Simulations : Model mass transfer limitations in large-scale syntheses, particularly for sulfonation steps .

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:
Stability is affected by light, temperature, and humidity:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for azo bond cleavage or sulfonate hydrolysis .
  • Photostability : Use UV chambers (ICH Q1B guidelines) to detect photodegradation products, such as morpholine ring oxidation .
  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (>200°C) linked to triazine ring breakdown .

Advanced: What mechanistic insights exist for the azo-bond formation step?

Methodological Answer:
The azo coupling proceeds via diazonium salt intermediates:

  • Electrophilic Substitution : The pyrazole’s electron-deficient C4 position reacts with diazonium electrophiles, as shown in analogous benzene disulfonic acid syntheses .
  • Catalytic Effects : Trace Cu(I) accelerates diazonium generation but may introduce metal contaminants; use chelating resins for removal .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to detect N=N stretching (~1440 cm⁻¹) and optimize time-temperature profiles .

Basic: How to validate biological activity predictions using in silico tools?

Methodological Answer:
While direct evidence is limited, apply these strategies:

  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using the morpholino-triazine moiety as a ATP-binding site mimic, referencing pyrazoline-based inhibitors .
  • ADMET Prediction : Use SwissADME to assess logP (~1.5–2.5) and permeability, noting sulfonates may limit blood-brain barrier penetration .
  • Toxicity Profiling : Predict mutagenicity via DEREK Nexus, focusing on azo bond reduction products .

Advanced: How to address challenges in scaling up the synthesis?

Methodological Answer:
Scale-up issues include heat management and mixing efficiency:

  • Flow Chemistry : Implement continuous flow reactors for diazonium generation to improve safety and yield .
  • Membrane Separation : Use nanofiltration to recover unreacted sulfonic acid intermediates, reducing waste .
  • Process Control : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of triazine ring formation .

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